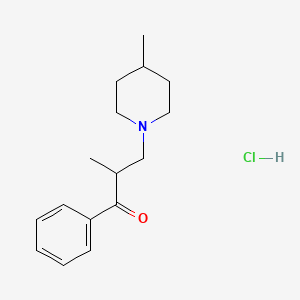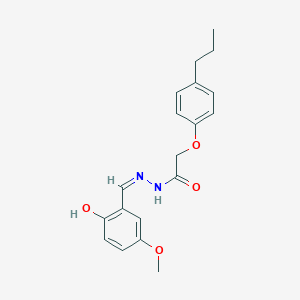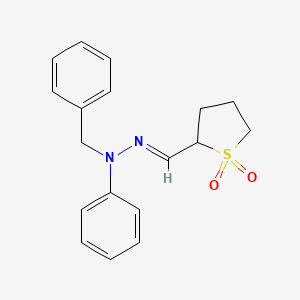
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride, also known as MPPP, is a synthetic chemical compound that belongs to the class of phenethylamines. It is a potent psychostimulant that has been used in scientific research to study the mechanisms of action of other similar compounds. MPPP has been synthesized using various methods, and its effects on the biochemical and physiological processes of the body have been extensively studied.
作用机制
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride acts as a potent psychostimulant by increasing the release of dopamine and serotonin neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to a feeling of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have neurotoxic effects on dopamine neurons in the brain, leading to a decrease in dopamine levels over time.
实验室实验的优点和局限性
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several advantages for use in lab experiments. It is a potent psychostimulant that can be used to study the effects of similar compounds on the central nervous system. It is also a reference compound that can be used to compare the effects of other compounds. However, 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several limitations for use in lab experiments. It is highly addictive and can lead to dependence and withdrawal symptoms. It also has neurotoxic effects on dopamine neurons in the brain, which can limit its use in long-term studies.
未来方向
There are several future directions for the study of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. One direction is to study the effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on other neurotransmitter systems, such as norepinephrine and acetylcholine. Another direction is to study the long-term effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on the brain and behavior. Further research is needed to develop safer and more effective psychostimulants for use in the treatment of certain medical conditions.
合成方法
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride can be synthesized through various methods, including the Leuckart-Wallach reaction, the Friedel-Crafts reaction, and the reductive amination reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and hydrochloric acid to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The Friedel-Crafts reaction involves the reaction of benzene with propionyl chloride and aluminum chloride to produce phenylpropanone, which is then reacted with 4-methylpiperidine to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The reductive amination reaction involves the reaction of phenylacetone with methylamine and sodium borohydride to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride.
科学研究应用
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been used in scientific research to study the mechanisms of action of other similar compounds, such as amphetamines and cathinones. It has been used as a reference compound to compare the effects of other compounds on the central nervous system. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has also been used to study the effects of psychostimulants on dopamine and serotonin neurotransmission.
属性
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-10-17(11-9-13)12-14(2)16(18)15-6-4-3-5-7-15;/h3-7,13-14H,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAPJACYHRRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![1-(2-methoxyethyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059075.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6059082.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)

![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)
![3-(3-fluorophenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(4-methoxyphenyl)-1H-pyrazole](/img/structure/B6059109.png)

![2,4-dihydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6059137.png)